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Compound of Interest

Compound Name: 5-(Aminomethyl)picolinonitrile

Cat. No.: B061862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The compound 5-(Aminomethyl)picolinonitrile serves as a crucial chemical scaffold in the

development of a diverse range of biologically active molecules. While the core molecule itself

has not been extensively characterized for its biological activity, its structural motif is integral to

the synthesis of potent and selective inhibitors targeting key proteins implicated in various

diseases, particularly cancer. This technical guide explores the significant biological activities of

select derivatives of 5-(Aminomethyl)picolinonitrile, providing an in-depth look at their

quantitative data, the experimental protocols used for their evaluation, and the signaling

pathways they modulate.

Inhibition of Checkpoint Kinase 1 (CHK1) for
Hematologic Malignancies
A prominent derivative of 5-(Aminomethyl)picolinonitrile has been identified as a highly

potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA

damage response in cancer cells.

Quantitative Biological Activity Data
A specific derivative, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-

yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, has demonstrated significant inhibitory activity
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against CHK1 and cellular proliferation.

Compound
ID

Target IC50 (nM) Cell Line
Cellular
IC50 (µM)

hERG IC50
(µM)

(R)-17 CHK1 0.4 Z-138 0.013 > 40

(R)-17 CHK2 >17200 - - -

Table 1: In vitro inhibitory activity and cellular potency of a 5-(Aminomethyl)picolinonitrile
derivative against CHK1.[1]

Experimental Protocols
CHK1 and CHK2 Kinase Assays: The inhibitory activity against CHK1 and CHK2 was

determined using a mobility shift assay. The kinase reaction was performed in a buffer

containing 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl2, and 1 mM EGTA. The

enzyme was incubated with the test compound and 100 µM ATP for 20 minutes at room

temperature. The reaction was then initiated by the addition of a FAM-labeled peptide

substrate. After a 90-minute incubation at room temperature, the reaction was stopped with 100

mM HEPES (pH 7.5), 0.015% BRIJ-35, 0.2% Coating Reagent #3, and 50 mM EDTA. The

substrate and product were separated by electrophoresis on a LabChip EZ Reader, and the

inhibitory activity was calculated based on the conversion rate.

Cell Proliferation Assay (Z-138 cell line): The Z-138 human mantle cell lymphoma cell line was

used to assess the antiproliferative activity of the compound. Cells were seeded in 96-well

plates and treated with various concentrations of the test compound for 72 hours. Cell viability

was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures

ATP levels. The IC50 value was calculated from the dose-response curve.[1]

hERG Inhibition Assay: The potential for cardiac toxicity was evaluated using an automated

patch-clamp assay on HEK293 cells stably expressing the hERG channel. Cells were exposed

to different concentrations of the compound, and the inhibition of the hERG tail current was

measured. The IC50 value was determined from the concentration-response data.[1]

Signaling Pathway
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Caption: Inhibition of CHK1 by a 5-(Aminomethyl)picolinonitrile derivative abrogates the

G2/M cell cycle checkpoint, leading to apoptosis in cancer cells with DNA damage.

Dual PI3K/mTOR Inhibition in Cancer
Derivatives of pyrimidine-5-carbonitrile, which can be synthesized from precursors related to

the picolinonitrile scaffold, have been investigated as dual inhibitors of Phosphoinositide 3-

kinase (PI3K) and the mammalian target of rapamycin (mTOR). These two kinases are central

to a signaling pathway that is frequently hyperactivated in cancer, promoting cell growth,

proliferation, and survival.
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Quantitative Biological Activity Data
Certain morpholinopyrimidine-5-carbonitrile derivatives have shown potent inhibitory effects on

PI3Kα and mTOR, as well as significant anticancer activity against various cell lines.

Compound ID Target IC50 (µM) Cell Line
GI% (Growth
Inhibition)

12b PI3Kα 0.83 ± 0.05 Leukemia (SR) -

12d PI3Kα 2.85 ± 0.17 Leukemia (SR) -

8 - - Renal (A498) 46.28

8 - - Renal (RXF-393) 30.46

8 - - Renal (UO-31) 45.24

Table 2: In vitro inhibitory and antiproliferative activities of morpholinopyrimidine-5-carbonitrile

derivatives.[2]

Experimental Protocols
In Vitro PI3Kα and mTOR Kinase Assays: The inhibitory activities of the compounds against

PI3Kα and mTOR were evaluated using commercially available assay kits. The general

principle involves an enzymatic reaction where the kinase phosphorylates a substrate, and the

level of phosphorylation is quantified, typically through a luminescence or fluorescence-based

method. The IC50 values were determined by measuring the enzyme activity at various

concentrations of the inhibitor.

Antiproliferative Activity Assay (NCI-60 Screen): The synthesized compounds were evaluated

for their anticancer activity by the National Cancer Institute (NCI) against a panel of 60 human

cancer cell lines. The cells were incubated with the test compounds at a single concentration

(10 µM) for 48 hours. The percentage of growth inhibition (GI%) was determined using the

sulforhodamine B (SRB) assay, which measures cellular protein content.
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Caption: Dual inhibition of PI3K and mTOR by picolinonitrile derivatives blocks a key signaling

pathway for cancer cell growth and proliferation.

Conclusion
The 5-(Aminomethyl)picolinonitrile core structure is a valuable starting point for the

development of targeted therapeutics. The examples of CHK1 and PI3K/mTOR inhibitors

highlight the versatility of this scaffold in generating potent and selective molecules with

significant potential in oncology. Further exploration of derivatives based on this core may lead

to the discovery of novel drug candidates for a variety of diseases. The detailed experimental

protocols and pathway analyses provided in this guide offer a framework for researchers

engaged in the discovery and development of new chemical entities based on the picolinonitrile

scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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